4-Methylpentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentadecanoic acid is a long-chain fatty acid with the molecular formula C₁₆H₃₂O₂. It is characterized by a methyl group attached to the 4th carbon of the pentadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpentadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as a shorter-chain fatty acid, using a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where genetically engineered microorganisms are employed to produce the compound. This method is advantageous due to its sustainability and efficiency in producing high yields of the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methyl group on the 4th carbon can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cellular processes and as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methylpentadecanoic acid involves its interaction with cellular membranes and enzymes. It is believed to modulate the activity of specific enzymes involved in fatty acid metabolism, thereby influencing various metabolic pathways. The compound’s effects on cellular processes are mediated through its incorporation into membrane lipids and its role in signaling pathways .
Comparison with Similar Compounds
Pentadecanoic acid: A straight-chain fatty acid without the methyl substitution.
14-Methylpentadecanoic acid: A similar compound with the methyl group attached to the 14th carbon.
Methyl pentadecanoate: The methyl ester derivative of pentadecanoic acid
Uniqueness: this compound is unique due to the specific position of the methyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
53696-21-2 |
---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
4-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-15(2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
InChI Key |
YHSDNZVCWDVCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.